4-(Pentafluorosulfanyl)phenyl isocyanate
Overview
Description
4-(Pentafluorosulfanyl)phenyl isocyanate is an organic compound characterized by the presence of a pentafluorosulfanyl group (-SF5) attached to a phenyl ring, which is further connected to an isocyanate group (-NCO). This compound is known for its unique physicochemical properties, including high chemical stability, resistance to hydrolysis, and significant electron-withdrawing effects due to the multiple fluorine atoms .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Pentafluorosulfanyl)phenyl isocyanate typically involves the introduction of the pentafluorosulfanyl group onto a phenyl ring, followed by the addition of an isocyanate group. One common method involves the use of commercially available synthons substituted with the -SF5 group. The reaction conditions often include the use of coupling reagents such as HOBt and EDCI.HCl for amide coupling reactions .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented in the literature. the general approach involves large-scale synthesis using similar synthetic routes as described above, with optimization for yield and purity to meet industrial standards .
Chemical Reactions Analysis
Types of Reactions
4-(Pentafluorosulfanyl)phenyl isocyanate undergoes various chemical reactions, including:
Substitution Reactions: The isocyanate group can react with nucleophiles such as amines and alcohols to form ureas and carbamates, respectively.
Addition Reactions: The compound can participate in addition reactions with compounds containing active hydrogen atoms.
Common Reagents and Conditions
Common reagents used in reactions with this compound include amines, alcohols, and other nucleophiles. Reaction conditions typically involve mild to moderate temperatures and the use of solvents such as dichloromethane or tetrahydrofuran .
Major Products Formed
The major products formed from reactions with this compound include ureas, carbamates, and other derivatives depending on the nucleophile used .
Scientific Research Applications
4-(Pentafluorosulfanyl)phenyl isocyanate has several scientific research applications, including:
Medicinal Chemistry: It is used as a building block for the synthesis of drug analogues with improved biological activities.
Bioconjugation: The compound is utilized in bioconjugation reactions to modify biomolecules for various applications.
Material Science: It is employed in the development of optoelectronic materials due to its unique electronic properties.
Mechanism of Action
The mechanism of action of 4-(Pentafluorosulfanyl)phenyl isocyanate involves its high electronegativity and strong electron-withdrawing effects, which influence the reactivity and stability of the compound. The pentafluorosulfanyl group exerts a profound dipole moment, affecting the stereochemistry and reactivity of the compound in various chemical reactions .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 4-(Pentafluorosulfanyl)phenyl isocyanate include:
Phenyl isocyanate: Lacks the pentafluorosulfanyl group and has different reactivity and stability.
Trifluoromethylphenyl isocyanate: Contains a trifluoromethyl group instead of the pentafluorosulfanyl group, resulting in different electronic properties.
Uniqueness
This compound is unique due to the presence of the pentafluorosulfanyl group, which imparts high chemical stability, significant electron-withdrawing effects, and unique electronic properties that are not observed in similar compounds .
Properties
IUPAC Name |
pentafluoro-(4-isocyanatophenyl)-λ6-sulfane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4F5NOS/c8-15(9,10,11,12)7-3-1-6(2-4-7)13-5-14/h1-4H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQIFUGCBLHVOBX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N=C=O)S(F)(F)(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4F5NOS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
159689-43-7 | |
Record name | 4-(pentafluorosulfanyl)phenyl isocyanate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.